3-(2-Fluorophenyl)pyrrolidin-3-ol
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Overview
Description
3-(2-Fluorophenyl)pyrrolidin-3-ol is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with pyrrolidine in the presence of a reducing agent to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol and a catalyst like palladium on carbon. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-(2-Fluorophenyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and solvents such as dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2-Fluorophenyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(2-Fluorophenyl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Bromophenyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of fluorine.
3-(2-Methylphenyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of fluorine. The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric properties, enhancing its potential as a drug candidate.
Properties
IUPAC Name |
3-(2-fluorophenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-4-2-1-3-8(9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYWBMQHGJMRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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